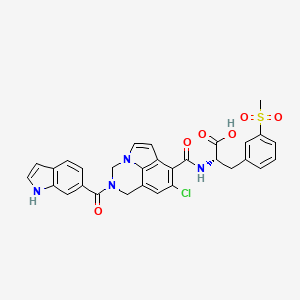
Immune cell migration-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Immune cell migration-IN-1 is a compound that has garnered significant attention in the field of immunology due to its role in modulating immune cell migration. This compound is particularly important in the study of immune responses, inflammation, and cancer immunotherapy. By influencing the movement of immune cells, this compound helps researchers understand the mechanisms underlying various immune-related processes and diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Immune cell migration-IN-1 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes steps such as:
Formation of the core structure: This involves the use of specific reagents and catalysts to build the core chemical structure of the compound.
Functional group modifications: Various functional groups are added or modified to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch processing: Large quantities of the starting materials are processed in batches to produce the compound.
Continuous flow processing: This method allows for the continuous production of the compound, improving efficiency and reducing costs.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Immune cell migration-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Substitution: Substitution reactions involve replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts, including transition metals, are used to facilitate the reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its activity or stability.
科学的研究の応用
Immune cell migration-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chemical reactions and mechanisms involving immune cells.
Biology: Helps in understanding the migration patterns of immune cells and their role in various biological processes.
Medicine: Plays a crucial role in the development of new therapies for immune-related diseases, including cancer and autoimmune disorders.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting immune cell migration.
作用機序
The mechanism of action of Immune cell migration-IN-1 involves its interaction with specific molecular targets and pathways. The compound modulates the activity of signaling pathways that regulate immune cell migration, including:
Actin cytoskeleton: this compound influences the dynamics of the actin cytoskeleton, which is crucial for cell movement.
Chemokine receptors: The compound interacts with chemokine receptors on the surface of immune cells, guiding their migration.
Intracellular signaling: It affects intracellular signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell migration and survival.
類似化合物との比較
Immune cell migration-IN-1 is unique in its ability to specifically modulate immune cell migration. Similar compounds include:
Immune cell migration-IN-2: Another compound with similar properties but different molecular targets.
Chemokine receptor antagonists: These compounds also influence immune cell migration by blocking chemokine receptors.
Actin polymerization inhibitors: These compounds affect the actin cytoskeleton, similar to this compound, but with different mechanisms of action.
特性
分子式 |
C30H25ClN4O6S |
|---|---|
分子量 |
605.1 g/mol |
IUPAC名 |
(2S)-2-[[6-chloro-10-(1H-indole-6-carbonyl)-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C30H25ClN4O6S/c1-42(40,41)21-4-2-3-17(11-21)12-25(30(38)39)33-28(36)26-22-8-10-34-16-35(15-20(27(22)34)13-23(26)31)29(37)19-6-5-18-7-9-32-24(18)14-19/h2-11,13-14,25,32H,12,15-16H2,1H3,(H,33,36)(H,38,39)/t25-/m0/s1 |
InChIキー |
VDUKQVSBHGBMHI-VWLOTQADSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


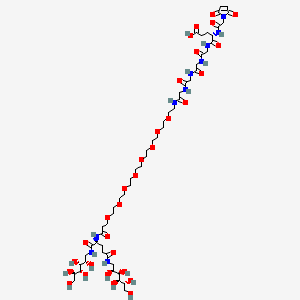
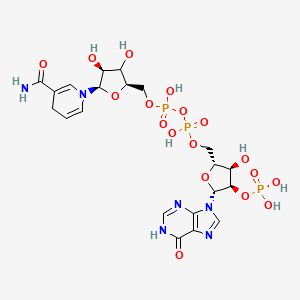
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
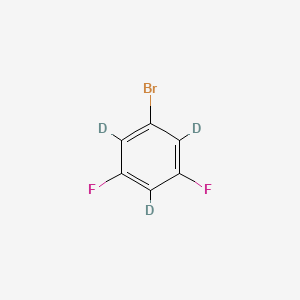
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

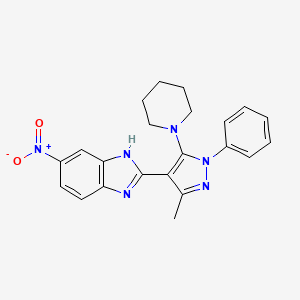
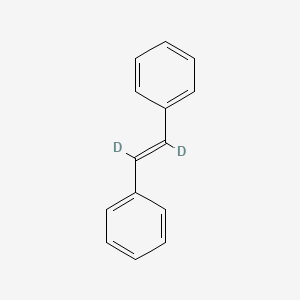
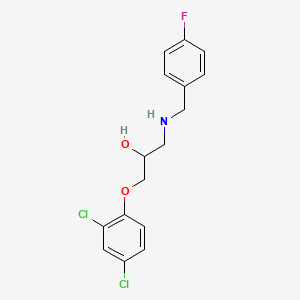
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)



![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
